N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide
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Overview
Description
N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It has potential as a therapeutic agent due to its biological activities, such as enzyme inhibition and anti-cancer properties.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and energetic materials.
Industrial Chemistry: It can be utilized in various industrial processes, including the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-triazine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide is unique due to its specific structural features and the presence of the ethyl and acetamide groups.
Properties
Molecular Formula |
C11H11N7O2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
N-(4-ethyl-10-oxo-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C11H11N7O2/c1-3-8-12-11-14-13-9-7(18(11)16-8)4-5-17(10(9)20)15-6(2)19/h4-5H,3H2,1-2H3,(H,15,19) |
InChI Key |
BBVBUZOREZCMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C)N=NC2=N1 |
Origin of Product |
United States |
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